2-(3,4-Dihydroxyphenyl)chroman-3,5,7-triol

Catalog No.
S1789721
CAS No.
7295-85-4
M.F
C15H14O6
M. Wt
290.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3,4-Dihydroxyphenyl)chroman-3,5,7-triol

CAS Number

7295-85-4

Product Name

2-(3,4-Dihydroxyphenyl)chroman-3,5,7-triol

IUPAC Name

(2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol

Molecular Formula

C15H14O6

Molecular Weight

290.27 g/mol

InChI

InChI=1S/C15H14O6/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7/h1-5,13,15-20H,6H2/t13-,15+/m0/s1

InChI Key

PFTAWBLQPZVEMU-DZGCQCFKSA-N

SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O

Synonyms

3,3',4',5,7-Pentahydroxyflavan

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O

Isomeric SMILES

C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O

Antioxidant Powerhouse

Catechins, particularly epigallocatechin gallate (EGCG), exhibit potent antioxidant properties []. Their chemical structure allows them to scavenge free radicals and prevent oxidative stress in cells, which is linked to various chronic diseases [].

Potential Role in Cancer Prevention

Studies suggest catechins might play a role in cancer prevention. They may inhibit cancer cell growth, proliferation, and angiogenesis (blood vessel formation in tumors) []. However, further research is needed to determine their effectiveness in human clinical trials [].

Antibacterial and Antiviral Effects

Research indicates catechins possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and viruses []. They may also reduce the virulence of pathogens by hindering toxin production []. This opens doors for exploring their use in combating bacterial and viral infections.

Anti-inflammatory Properties

Catechins exhibit anti-inflammatory effects by modulating inflammatory pathways within the body []. This makes them potential candidates for research on inflammatory diseases like arthritis and inflammatory bowel disease [].

Neuroprotective Potential

Studies suggest catechins might have neuroprotective properties. They may improve cognitive function and protect brain cells from damage associated with neurodegenerative diseases like Alzheimer's and Parkinson's disease []. However, more research is required to understand their precise mechanisms and potential therapeutic applications.

2-(3,4-Dihydroxyphenyl)chroman-3,5,7-triol, commonly known as (-)-Epicatechin, is a flavonoid compound predominantly found in various plants, particularly in green tea. This compound is characterized by its unique chroman structure featuring three hydroxyl groups at the 3, 5, and 7 positions of the chroman ring and two additional hydroxyl groups on the phenolic ring. Its molecular formula is C15H14O6, and it has a molecular weight of approximately 290.27 g/mol. The compound exhibits a white to yellow crystalline appearance and is soluble in water and alcohol .

The primary scientific interest in catechin stems from its potential health benefits. The proposed mechanisms include:

  • Antioxidant activity: Catechin's free radical scavenging properties may help protect cells from oxidative damage linked to various chronic diseases [].
  • Anti-inflammatory effects: Catechins might modulate inflammatory pathways, potentially benefiting conditions like arthritis [].
Typical of flavonoids:

  • Oxidation: The hydroxyl groups can be oxidized to form quinones.
  • Methylation: Hydroxyl groups can be methylated using methylating agents like dimethyl sulfate.
  • Glycosylation: It can react with sugar moieties to form glycosides, enhancing its solubility and bioactivity.

These reactions are crucial for modifying the compound's properties and enhancing its biological activities.

This compound exhibits significant biological activities:

  • Antioxidant Properties: It scavenges free radicals, protecting cells from oxidative stress.
  • Anti-inflammatory Effects: It inhibits pro-inflammatory cytokines and pathways.
  • Cardiovascular Benefits: Research suggests it may improve endothelial function and reduce blood pressure.
  • Neuroprotective Effects: It has potential in protecting neuronal cells against damage associated with neurodegenerative diseases .

Several methods have been developed for synthesizing 2-(3,4-Dihydroxyphenyl)chroman-3,5,7-triol:

  • Extraction from Natural Sources: The primary method involves extracting the compound from green tea leaves using solvents like ethanol or methanol.
  • Chemical Synthesis: Synthetic routes often involve the condensation of catechin derivatives with appropriate phenolic compounds under acidic conditions.
  • Biotechnological Approaches: Using microbial fermentation processes to produce flavonoids from precursor compounds.

These methods vary in efficiency and yield depending on the source and conditions used.

2-(3,4-Dihydroxyphenyl)chroman-3,5,7-triol has diverse applications:

  • Nutraceuticals: Used in dietary supplements for its health benefits.
  • Cosmetics: Incorporated into skincare products due to its antioxidant properties.
  • Pharmaceuticals: Investigated for potential therapeutic effects against various diseases, including cancer and cardiovascular disorders.

Studies have shown that 2-(3,4-Dihydroxyphenyl)chroman-3,5,7-triol interacts with various biological molecules:

  • Protein Binding: It binds to proteins involved in cellular signaling pathways, modulating their activity.
  • Enzyme Inhibition: It inhibits enzymes such as cyclooxygenase and lipoxygenase involved in inflammatory processes.
  • Metal Ion Chelation: The compound can chelate metal ions, potentially reducing metal-induced oxidative stress .

Several compounds share structural similarities with 2-(3,4-Dihydroxyphenyl)chroman-3,5,7-triol. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
CatechinContains similar chroman structureFound abundantly in green tea; higher antioxidant capacity
Epicatechin GallateGallate ester of epicatechinExhibits stronger anti-cancer properties
QuercetinFlavonol with multiple hydroxyl groupsKnown for its anti-inflammatory effects
ResveratrolStilbene structure with hydroxyl groupsNotable for its role in heart health

2-(3,4-Dihydroxyphenyl)chroman-3,5,7-triol is unique due to its specific arrangement of hydroxyl groups which enhances its antioxidant capacity compared to these similar compounds.

The biosynthesis of 2-(3,4-Dihydroxyphenyl)chroman-3,5,7-triol, commonly known as catechin, originates from the fundamental shikimate pathway, which serves as the gateway to metabolic diversity in plants [5]. The shikimate pathway is responsible for the biosynthesis of aromatic amino acids phenylalanine, tyrosine, and tryptophan through seven metabolic steps that convert phosphoenolpyruvate and erythrose 4-phosphate into chorismate [5]. This pathway is present in bacteria, fungi, algae, and plants, but notably absent in animals [5].

The phenylpropanoid metabolism begins with phenylalanine as the primary substrate, feeding into various biosynthetic pathways that generate structurally diverse compounds [31]. Phenylalanine ammonia lyase catalyzes the initial deamination step, converting phenylalanine to cinnamic acid [4]. This reaction represents the entry point from primary metabolism into the specialized phenylpropanoid pathway [24]. Subsequently, cinnamate 4-hydroxylase, a cytochrome P450 monooxygenase, hydroxylates cinnamic acid at the C4 position to yield p-coumaric acid [24].

The activation of p-coumaric acid requires adenosine triphosphate-consuming condensation catalyzed by 4-coumarate:coenzyme A ligase, producing p-coumaroyl-coenzyme A [24]. This activated intermediate serves as the crucial precursor for flavonoid biosynthesis, representing the convergence point where the shikimate-derived phenylpropanoid pathway intersects with the acetate pathway for subsequent catechin formation [24].

Pathway StepEnzymeSubstrateProductCofactor Requirements
Initial deaminationPhenylalanine ammonia lyasePhenylalanineCinnamic acidNone
HydroxylationCinnamate 4-hydroxylaseCinnamic acidp-Coumaric acidNADPH, O₂
Activation4-Coumarate:CoA ligasep-Coumaric acidp-Coumaroyl-CoAATP

Enzymatic Cascade: Chalcone Synthase, Chalcone Isomerase, Flavanone 3-Hydroxylase, Dihydroflavonol 4-Reductase, and Leucoanthocyanidin Reductase Roles

The enzymatic cascade leading to catechin biosynthesis involves a precisely coordinated series of reactions catalyzed by specific enzymes [4]. Chalcone synthase, a type III polyketide synthase, catalyzes the first committed step in flavonoid biosynthesis by converting p-coumaroyl-coenzyme A and three molecules of malonyl-coenzyme A into naringenin chalcone [10]. This enzyme functions as a homodimeric iterative polyketide synthase with independent active sites containing critical amino acids Cys164, Phe215, His303, and Asn336 [8].

Chalcone isomerase subsequently converts naringenin chalcone to naringenin through stereospecific cyclization [10]. Research has demonstrated that chalcone isomerase interacts with chalcone synthase through protein-protein interactions, forming metabolic complexes that enhance catalytic efficiency [10]. Studies using fluorescence resonance energy transfer have confirmed that chalcone isomerase-like proteins can increase naringenin production by approximately 400-fold while reducing formation of unwanted byproducts by 70% [14].

Flavanone 3-hydroxylase catalyzes the stereospecific hydroxylation of naringenin to form dihydrokaempferol [12]. Expression analysis in tea plants has revealed a positive correlation between flavanone 3-hydroxylase expression and catechin concentration in leaves of different developmental stages [12]. The enzyme exhibits specific activity of 32 nanomoles per minute per milligram of protein when expressed in bacterial systems [12].

Dihydroflavonol 4-reductase performs the crucial reduction of dihydroflavonols to leucoanthocyanidins using nicotinamide adenine dinucleotide phosphate hydrogen as a cofactor [13]. Multiple isoforms of this enzyme exist in tea plants, with different substrate specificities for dihydroquercetin, dihydrokaempferol, and dihydromyricetin [13]. Kinetic analyses have demonstrated that specific isoforms show highest conversion efficiency for different dihydroflavonol substrates [13].

Leucoanthocyanidin reductase catalyzes the final step in catechin biosynthesis, converting leucocyanidin to catechin [15]. This enzyme produces trans-flavan-3-ols and has been purified to near homogeneity from proanthocyanidin-rich plant tissues [17]. The enzyme functions as a monomer of 43 kilodaltons with highest specific activity for catechin synthesis at approximately 10 micromoles per minute per milligram of protein [17].

EnzymeSubstrateProductCofactorSpecific Activity
Chalcone synthasep-Coumaroyl-CoA + 3 Malonyl-CoANaringenin chalconeNoneVariable
Chalcone isomeraseNaringenin chalconeNaringeninNoneEnhanced 400-fold with CHIL
Flavanone 3-hydroxylaseNaringeninDihydrokaempferol2-Oxoglutarate, Fe²⁺32 nmol/min/mg
Dihydroflavonol 4-reductaseDihydrokaempferolLeucocyanidinNADPHVariable by isoform
Leucoanthocyanidin reductaseLeucocyanidinCatechinNADPH10 μmol/min/mg

Tissue-Specific Biosynthesis in Vascular Plants

Catechin biosynthesis exhibits remarkable tissue-specific regulation in vascular plants, with distinct patterns of accumulation across different plant organs and developmental stages [19]. Electron microscopy studies have revealed that catechins are localized within restricted regions of central vacuoles in mesophyll cells, while being absent from epidermal cells [19]. Additionally, two distinct types of small vacuoles, measuring 0.5-3 micrometers, are present in mesophyll cells, with one type containing catechins throughout its lumen and the other maintaining an electron-lucent interior [19].

The biosynthetic machinery shows differential expression patterns during leaf development, with transcript levels of key biosynthetic genes being at least 5-fold higher in young leaves compared to mature leaves [27]. Chalcone synthase genes exhibit varying expression patterns, with chalcone synthase 1 and chalcone synthase 3 peaking at the second leaf stage, while chalcone synthase 2 shows maximum expression in first leaves [27]. Leucoanthocyanidin reductase expression fluctuates dramatically, decreasing by 20% at the first leaf stage before rising sharply to peak at the second leaf stage [27].

Transcriptomic analyses have identified tissue-specific regulation through transcription factors, particularly GOLDEN2-LIKE genes that enhance catechin biosynthesis through light-mediated pathways [21]. These transcription factors directly regulate the expression of MYB5b, a key regulatory gene involved in catechin accumulation [21]. Suppression studies have demonstrated that reduced GOLDEN2-LIKE expression leads to decreased MYB5b expression and corresponding reduction in catechin accumulation [21].

The tissue-specific distribution extends to specialized cell types, with guard cells, guard mother cells, and adjacent epidermal cells showing distinct catechin accumulation patterns [23]. Ultraviolet microscopy and microfluorospectrophotometry have revealed that epidermal catechins exhibit strong blue fluorescence with emission maxima at approximately 480 nanometers when excited by ultraviolet light at 365 nanometers [23].

Tissue TypeCatechin LocalizationExpression LevelDevelopmental Stage
Mesophyll cellsCentral vacuolesHighYoung leaves
Epidermal cellsAbsentLowAll stages
Guard cellsConcentratedHighMature leaves
Mature leavesReduced5-fold lowerLate development

Distribution in Camellia sinensis, Vitis vinifera, and Theobroma cacao

Camellia sinensis Distribution

Tea plants exhibit the highest natural concentrations of catechins among plant species, with total catechin content varying significantly between cultivars [6]. Analysis of different tea varieties has revealed that cultivar Y510 contains total catechin levels 1.1 to 1.8-fold higher than other varieties, with gallocatechin gallate reaching 54.5 milligrams per gram and catechin achieving 16.8 milligrams per gram [6]. The proportion of non-epicatechins to total catechins in this variety reaches 41.5%, substantially higher than the typical 1.8-1.9% found in standard cultivars [6].

Developmental regulation in tea plants shows catechin accumulation correlating with specific gene expression patterns [25]. Transcriptomic studies have identified 217 differentially expressed genes in the flavonoid biosynthetic pathway, with 150 genes specifically assigned to catechin biosynthesis [25]. The expression of anthocyanidin synthase, anthocyanidin reductase, and leucoanthocyanidin reductase genes shows positive correlation with corresponding catechin concentrations across different developmental stages [25].

Environmental factors significantly influence catechin distribution in tea plants, with light intensity playing a crucial regulatory role [21]. Shading treatments reduce catechin accumulation, while normal light conditions enhance biosynthesis through activation of light-responsive transcription factors [21]. The expression of key biosynthetic genes including phenylalanine ammonia lyase, cinnamate 4-hydroxylase, and flavonoid 3'-hydroxylase decreases under shading conditions [21].

Vitis vinifera Distribution

Grape varieties demonstrate substantial variation in catechin content, with concentrations ranging from 1.91 to 6.3 milligrams per liter across different cultivars [20]. Airen grape juice contains the highest catechin concentration at 6.3 milligrams per liter, representing 33.3% more than Gewürztraminer and 50% more than Verdejo varieties [20]. This concentration exceeds Tempranillo catechin levels by 42% and is three times higher than Sauvignon Blanc [20].

Epicatechin distribution in grape varieties shows Gewürztraminer containing the highest levels at 3.33 milligrams per liter, followed by Airen at 2.77 milligrams per liter [20]. The functional relevance of these concentrations has been established through statistical analysis, with most varieties showing functional relevance levels of 2-3 [20]. The variation in catechin content among grape varieties has been attributed to genetic factors and environmental growing conditions [20].

Theobroma cacao Distribution

Cocoa beans contain catechins as part of their phenolic compound profile, with concentrations varying by variety, production area, and processing conditions [22]. Fresh cocoa beans from the Tingo María region exhibit the highest catechin content, ranging from 0.065 to 0.020 grams per 100 grams dry weight [22]. These levels significantly exceed those found in beans from San Alejandro and Curimana production areas [22].

Processing significantly affects catechin retention in cocoa, with concentrations decreasing during fermentation, drying, and liquor production [22]. The catechin content drops to 0.001 grams per 100 grams in final cocoa liquor products [22]. Epicatechin shows similar patterns, with fresh beans containing higher levels that decline through processing stages [22]. The altitude of production areas correlates with catechin content, with higher elevation regions producing beans with enhanced catechin concentrations [22].

SpeciesTissue/ProductCatechin ContentEpicatechin ContentProcessing Effect
Camellia sinensisYoung leaves16.8-54.5 mg/gVariableMinimal loss
Vitis viniferaGrape juice1.91-6.3 mg/L2.03-3.33 mg/LStable
Theobroma cacaoFresh beans0.02-0.065 g/100gVariable98% reduction

Physical Description

Solid

XLogP3

0.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

290.07903816 g/mol

Monoisotopic Mass

290.07903816 g/mol

Heavy Atom Count

21

Melting Point

214 °C

UNII

8R1V1STN48
5J4Y243W61

Wikipedia

Catechin

Use Classification

Cosmetics -> Astringent

Dates

Modify: 2023-08-15

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